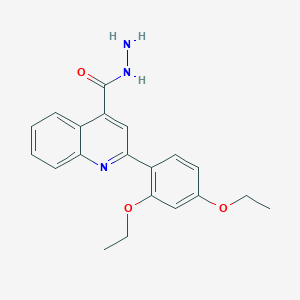

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(2,4-diethoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-25-13-9-10-15(19(11-13)26-4-2)18-12-16(20(24)23-21)14-7-5-6-8-17(14)22-18/h5-12H,3-4,21H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNIOWIKSAJGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-diethoxybenzaldehyde with quinoline-4-carbohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-4-carbohydrazides are highly dependent on substituents at the 2-position of the quinoline ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Quinoline-4-Carbohydrazides

*Calculated based on molecular formula C₂₀H₂₁N₃O₃.

Key Observations:

- Electron-Donating vs. Bromo and chloro groups (e.g., ) introduce electron-withdrawing effects, which may favor DNA intercalation or covalent interactions with biological targets.

- The diethoxy groups in the target compound balance moderate lipophilicity with hydrogen-bonding capacity, a feature absent in halogenated analogs.

Example :

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide () is synthesized via esterification of quinoline-4-carboxylic acid, followed by hydrazinolysis.

Antimicrobial Activity :

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives exhibit DNA-gyrase inhibition (MIC: 2–8 µg/mL against E. coli and S. aureus) .

Antiproliferative Activity :

- Hybrids like N’-((Z)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)allylidene)-2-(4-chlorophenyl)quinoline-4-carbohydrazide () demonstrate moderate cytotoxicity (IC₅₀: 12–25 µM) against cancer cell lines, attributed to apoptosis induction.

Target-Specific Interactions :

Physicochemical Properties

Biological Activity

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a quinoline core substituted with a diethoxyphenyl group and a carbohydrazide moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : Quinoline derivatives often interact with DNA, potentially leading to cytotoxic effects in cancer cells.

- Antimicrobial Action : The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of quinoline derivatives. For instance:

- In Vitro Studies : this compound has shown moderate antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound exhibits antibacterial properties, its effectiveness varies among different strains.

Anticancer Activity

Research has indicated that quinoline derivatives possess anticancer properties. For example:

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The compound's ability to induce cell death suggests potential as a therapeutic agent in cancer treatment.

Antiviral Activity

Preliminary studies have suggested that quinoline derivatives may exhibit antiviral properties. Although specific data on the antiviral activity of this compound is limited, related compounds have shown promise against viral infections such as HIV and influenza.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of quinoline derivatives for their antimicrobial activity against various pathogens. The findings highlighted that modifications in the structure could enhance potency against resistant strains .

- Anticancer Research : In another investigation focusing on quinoline derivatives' anticancer effects, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide and its analogs?

Synthesis typically involves condensation reactions (e.g., Pfitzinger reaction) to form the quinoline core, followed by functionalization. For example:

- The quinoline ring is constructed via cyclization of substituted anilines with carbonyl compounds.

- The carbohydrazide moiety is introduced by reacting quinoline-4-carboxylic acid derivatives with hydrazine hydrate .

- Derivatives are synthesized by coupling with electrophiles (e.g., aryl chlorides) under reflux in acetic acid or DMF with catalysts like Na₂CO₃ .

Q. How can spectroscopic techniques (e.g., IR, MS) be employed to confirm the structure of quinoline-4-carbohydrazide derivatives?

- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the hydrazide, N–H stretch at ~3200 cm⁻¹) .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, with ESI-MS often showing [M+H]⁺ peaks .

- Elemental analysis validates purity and stoichiometry, ensuring synthetic accuracy .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative effects .

- Antimicrobial testing (e.g., agar diffusion against Gram+/− bacteria or fungi) .

- Antioxidant assays (e.g., DPPH radical scavenging) due to the redox-active hydrazide group .

Advanced Research Questions

Q. How can molecular hybridization strategies be applied to design novel derivatives with enhanced bioactivity?

- Pharmacophore fusion : Combine the quinoline scaffold with bioactive moieties (e.g., bromophenyl for DNA intercalation or furan for antioxidant activity) .

- Example : Hybridizing 2-(4-bromophenyl)quinoline-4-carbohydrazide with oxadiazole rings improved DNA-gyrase inhibition . Computational docking guides rational design to optimize target binding .

Q. What strategies mitigate discrepancies in biological activity data across studies of quinoline-4-carbohydrazide derivatives?

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity), concentrations (µM range), and controls .

- Validate purity : Impurities (e.g., unreacted intermediates) may skew results; confirm via HPLC and elemental analysis .

- Replicate in multiple models : Test in both in vitro and in silico systems to cross-verify activity .

Q. How can reaction conditions be optimized to improve yields in the synthesis of hydrazone derivatives from this compound?

- Catalyst selection : Anhydrous sodium acetate in glacial acetic acid enhances hydrazone formation .

- Temperature control : Reflux (100–110°C) ensures complete reaction while avoiding decomposition .

- Solvent choice : Ethanol or DMF improves solubility of hydrophobic intermediates .

Q. What computational methods predict the binding affinity of derivatives to specific biological targets (e.g., DNA gyrase)?

- Molecular docking (AutoDock, Schrödinger) models interactions between the compound’s hydrazide group and gyrase ATP-binding pockets .

- Molecular dynamics simulations assess binding stability over time, identifying critical residues (e.g., Glu50 in Staphylococcus aureus gyrase) .

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency .

Q. How to address solubility challenges in bioassays for hydrophobic quinoline derivatives?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.